molecular formula C6H7ClN2O2 B6146131 5-chloro-1-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 339987-19-8

5-chloro-1-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B6146131
CAS No.: 339987-19-8
M. Wt: 174.6
InChI Key:
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Description

5-chloro-1-ethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom at the 5-position, an ethyl group at the 1-position, and a carboxylic acid group at the 4-position. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-ethyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole. This intermediate is then reacted with formic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-ethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield 5-amino-1-ethyl-1H-pyrazole-4-carboxylic acid .

Mechanism of Action

The mechanism of action of 5-chloro-1-ethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-chloro-1-ethyl-1H-pyrazole-4-carboxylic acid

Uniqueness

5-chloro-1-ethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

339987-19-8

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.6

Purity

95

Origin of Product

United States

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